molecular formula C11H14BrNS B2800167 4-(3-Bromobenzyl)thiomorpholine CAS No. 414893-81-5

4-(3-Bromobenzyl)thiomorpholine

Cat. No.: B2800167
CAS No.: 414893-81-5
M. Wt: 272.2
InChI Key: PWWDEQSIYFSCSF-UHFFFAOYSA-N
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Description

4-(3-Bromobenzyl)thiomorpholine is an organic compound with the molecular formula C11H14BrNS It consists of a thiomorpholine ring substituted with a 3-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-bromobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzyl)thiomorpholine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the thiomorpholine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted thiomorpholine derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated thiomorpholine, modified thiomorpholine rings.

Scientific Research Applications

4-(3-Bromobenzyl)thiomorpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where thiomorpholine derivatives have shown efficacy.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the thiomorpholine ring can modulate its chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromobenzyl)morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    3-Bromobenzylamine: Contains a 3-bromobenzyl group but with an amine functional group.

    4-(3-Chlorobenzyl)thiomorpholine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-(3-Bromobenzyl)thiomorpholine is unique due to the presence of both a bromobenzyl group and a thiomorpholine ring. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWDEQSIYFSCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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